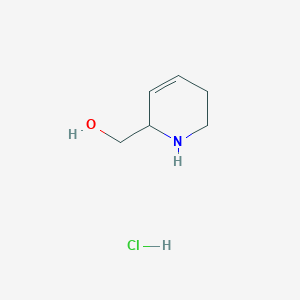

1,2,3,6-Tetrahydropyridin-6-ylmethanol;hydrochloride

Description

1,2,3,6-Tetrahydropyridin-6-ylmethanol;hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines. Tetrahydropyridines are heterocyclic compounds containing a six-membered ring with one nitrogen atom and varying degrees of hydrogenation.

Properties

IUPAC Name |

1,2,3,6-tetrahydropyridin-6-ylmethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c8-5-6-3-1-2-4-7-6;/h1,3,6-8H,2,4-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBDVCORKNDBQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C=C1)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,6-Tetrahydropyridin-6-ylmethanol;hydrochloride can be synthesized through several methods. One common approach involves the reduction of pyridinium salts. For example, N-methylpyridinium can be treated with borohydride reagents to yield 1-methyl-1,2,3,6-tetrahydropyridine . Another method involves a modified Ireland-Claisen rearrangement, which leads to tetrahydropyridines via a silyl ketene acetal intermediate . Ring-closing olefin metathesis has also been used to establish the tetrahydropyridine ring system .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydropyridin-6-ylmethanol;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can yield fully hydrogenated piperidine derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted tetrahydropyridine derivatives.

Scientific Research Applications

Pharmacology and Medicinal Chemistry

- Anticancer Activity : Research indicates that tetrahydropyridine derivatives exhibit significant anticancer properties. For example, compounds derived from 1,2,3,6-Tetrahydropyridin-6-ylmethanol;hydrochloride have been evaluated against MCF-7 breast cancer cell lines. Studies have shown that specific derivatives demonstrate potent anticancer activity, suggesting their potential as therapeutic agents in cancer treatment.

- Anti-Tubercular Properties : In addition to anticancer effects, tetrahydropyridine derivatives have been screened for anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives exhibited considerable efficacy in inhibiting bacterial growth, highlighting their potential role in developing new anti-tubercular medications.

- Neuroprotective Effects : The compound is also being investigated for its neuroprotective properties. It may interact with neurotransmitter systems and exhibit protective effects against neurodegenerative diseases such as Parkinson's disease. The structural similarities with neurotoxic compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) provide insights into its potential mechanisms of action .

Organic Chemistry

- Synthesis of Complex Molecules : this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify existing compounds or develop new derivatives with enhanced biological activities.

- Structure-Activity Relationship Studies : Ongoing research focuses on understanding the relationship between the chemical structure of tetrahydropyridine derivatives and their biological activities. These studies are crucial for optimizing drug design and improving therapeutic efficacy.

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetrahydropyridin-6-ylmethanol;hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor or receptor agonist/antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

1,2,3,4-Tetrahydropyridine: Another isomer with different hydrogenation patterns.

2,3,4,5-Tetrahydropyridine: Differing in the position of the double bond.

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.

Uniqueness

1,2,3,6-Tetrahydropyridin-6-ylmethanol;hydrochloride is unique due to its specific substitution pattern and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.

Biological Activity

1,2,3,6-Tetrahydropyridin-6-ylmethanol;hydrochloride is a compound of significant interest due to its unique structural properties and diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C₆H₁₂ClNO and a molecular weight of approximately 135.59 g/mol. The compound features a six-membered heterocyclic ring with one nitrogen atom and a hydroxymethyl group (-CH₂OH) at the sixth position. The hydrochloride form enhances its solubility and stability in various applications.

Anticancer Properties

Research indicates that tetrahydropyridine derivatives exhibit promising anticancer activities. Specifically, this compound has shown significant cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer) : This compound has demonstrated notable activity against MCF-7 cell lines, indicating its potential as an anticancer agent.

Antimycobacterial Activity

The compound has also been evaluated for its efficacy against Mycobacterium tuberculosis. Studies suggest that tetrahydropyridine derivatives can inhibit the growth of this pathogen, positioning them as potential candidates for tuberculosis treatment.

The mechanism of action for this compound involves interactions with specific biological targets. These interactions may include:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Binding : It could potentially bind to receptors influencing neurotransmitter systems or other signaling pathways.

Synthesis Methods

Several synthetic routes exist for producing this compound. Common methods include:

- Reduction of Pyridinium Salts : Using borohydride reagents to reduce N-methylpyridinium salts.

- Chemical Modifications : Employing various reagents to introduce functional groups at specific positions on the tetrahydropyridine ring .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound among related compounds.

| Compound Name | CAS Number | Key Features | Similarity Index |

|---|---|---|---|

| 1-Benzyl-1,2,3,6-tetrahydropyridine | 40240-12-8 | Benzyl substituent enhances lipophilicity | 0.70 |

| 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine | 175347-95-2 | Bromine substitution may affect reactivity | 0.54 |

| 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine hydrochloride | 103855-00-1 | Contains a bromophenyl group for potential bioactivity | 0.51 |

The unique hydroxymethyl group at position six distinguishes it from other tetrahydropyridine derivatives by potentially enhancing solubility and providing specific interaction capabilities with biological targets.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of tetrahydropyridine derivatives:

- Anticancer Activity : A study reported that certain derivatives showed IC50 values in the low micromolar range against MCF-7 cells.

- Antimycobacterial Activity : Another investigation indicated that modifications to the tetrahydropyridine structure could enhance activity against Mycobacterium tuberculosis.

These findings underscore the importance of structure-activity relationship (SAR) studies in optimizing the efficacy of these compounds for therapeutic applications .

Q & A

Basic Research Questions

Q. How is 1,2,3,6-Tetrahydropyridin-6-ylmethanol hydrochloride synthesized and characterized for research use?

- Methodology : The compound is typically synthesized via reductive amination or cyclization of precursor pyridine derivatives. Purification involves recrystallization from ethanol or methanol, with purity verification by HPLC (≥98% confirmed in commercial research-grade samples) . Characterization includes:

- Mass spectrometry : Monoisotopic mass (119.0502 Da) and molecular formula (C₅H₁₀ClN) alignment .

- NMR : Distinct peaks for the tetrahydropyridine ring protons (δ 2.5–3.5 ppm) and methanol group (δ 3.8–4.2 ppm) .

Q. What are the stability considerations for this compound under laboratory conditions?

- Stability Protocol : Store at –20°C in airtight, light-protected containers. The hydrochloride salt enhances stability compared to the free base, but hygroscopicity requires desiccant use. Degradation is monitored via HPLC for byproducts (e.g., oxidized pyridine derivatives) .

Q. How is solubility optimized for in vitro assays?

- Solubility Profile : Soluble in polar solvents (water, DMSO, ethanol). For aqueous buffers (pH 4–6), sonication at 40–50°C improves dissolution. Precipitation issues in high-salt solutions are mitigated by incremental solvent addition .

Advanced Research Questions

Q. What mechanistic roles does this compound play in neuropharmacology studies?

- Application : Acts as a precursor for N-methyl-D-aspartate (NMDA) receptor modulators. Its tetrahydropyridine scaffold mimics bioactive amines, enabling synthesis of analogs targeting dopamine and serotonin transporters. Patent data highlight derivatives in addiction therapy (e.g., glutarate salts for substance addiction) .

- Experimental Design :

- Binding assays : Radiolabeled analogs (³H/¹⁴C) used to quantify receptor affinity .

- In vivo models: Dose-response studies in rodent addiction paradigms (e.g., conditioned place preference) .

Q. How are structural analogs of this compound designed to improve metabolic stability?

- Strategy : Introduce electron-withdrawing groups (e.g., –CF₃) at the pyridine ring or replace the methanol group with bioisosteres (e.g., –CH₂OCH₃). Pharmacokinetic studies in show fluorinated analogs with 2x longer half-life in hepatic microsomes .

- Validation : LC-MS/MS quantifies metabolite formation (e.g., oxidative deamination) in liver S9 fractions .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Challenge : Residual solvents (e.g., ethanol, DCM) and synthetic intermediates (e.g., 1,2,3,6-tetrahydropyridine) may co-elute during HPLC.

- Resolution : Use orthogonal methods:

- GC-MS : Detects volatile impurities (LOD: 0.1% w/w) .

- Ion chromatography : Quantifies chloride counterion deviation (spec: 99.0–101.0%) .

Data Contradictions and Resolution

Q. Discrepancies in reported pharmacological activity across studies: How to reconcile?

- Case : Patent WO2020/127225 claims anti-inflammatory activity , while independent studies report weak COX-2 inhibition.

- Resolution : Differences may stem from assay conditions (e.g., cell type, compound concentration). Validate via:

- Dose-range testing : IC₅₀ determination in primary macrophages vs. immortalized lines .

- Metabolite profiling : Active metabolites (e.g., hydroxylated derivatives) may drive observed effects .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.